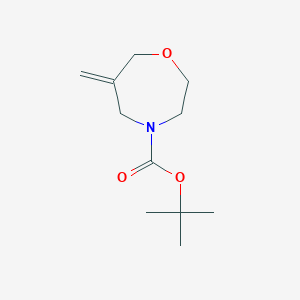

Tert-butyl-6-methylen-1,4-oxazepan-4-carboxylat

Übersicht

Beschreibung

Tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate is a compound that is structurally related to various heterocyclic compounds synthesized for pharmaceutical applications. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related tert-butyl carboxylate esters and their synthesis, which can provide insights into the potential synthesis and properties of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate.

Synthesis Analysis

The synthesis of related compounds, such as (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, involves starting from commercially available aminopropanol and using intramolecular cyclization techniques such as the Fukuyama–Mitsunobu reaction . This suggests that a similar approach could be employed for the synthesis of tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, potentially starting from a suitable diol or amino alcohol and employing a cyclization step to form the oxazepane ring.

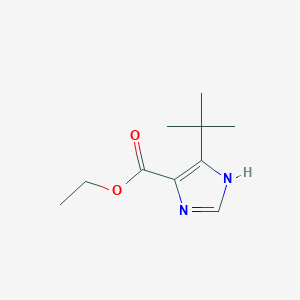

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as 1H NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis . These methods provide detailed information about the molecular geometry, stereochemistry, and crystal packing, which are crucial for understanding the physical and chemical properties of the compound. For tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate, similar analytical techniques would likely reveal the presence of the oxazepane ring and the substitution pattern on the ring.

Chemical Reactions Analysis

The tert-butyl group in related compounds is often used as a protecting group for carboxylic acids, which can be removed under acidic conditions . The presence of the oxazepane ring in tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate would likely influence its reactivity, potentially making it a substrate for ring-opening reactions or further functionalization at the methylene position.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carboxylate esters are influenced by their molecular structure. For instance, the crystal structure analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate revealed a bicyclic structure with a lactone and a piperidine ring, which affects its density and crystal packing . The tert-butyl 6-methylene-1,4-oxazepane-4-carboxylate would also be expected to have specific physical properties such as melting point, solubility, and density, which could be determined experimentally.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Diese Verbindung wurde auf ihre antibakterielle Aktivität gegen sowohl grampositive als auch gramnegative Bakterienstämme wie Staphylococcus aureus, Bacillus subtilis, Escherichia coli und Pseudomonas aeruginosa getestet .

Organische Synthese

Sie wird in organischen Synthesen eingesetzt, einschließlich Acetonisierung, Boc-Schutz und N-Methoxy-N-methylamidierung .

Materialwissenschaft

Wissenschaftler mit Expertise in Materialwissenschaften nutzen diese Verbindung für verschiedene Forschungsanwendungen .

Bioabbaubarkeitstest

Die Verbindung wurde in Simulationstests zur Bewertung der primären und ultimativen Bioabbaubarkeit von Chemikalien, die in Abwasser gelangen, eingesetzt .

Eigenschaften

IUPAC Name |

tert-butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-9-7-12(5-6-14-8-9)10(13)15-11(2,3)4/h1,5-8H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNJPHHZWSDWHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC(=C)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610420 | |

| Record name | tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

748805-96-1 | |

| Record name | tert-Butyl 6-methylidene-1,4-oxazepane-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![2-[(2,6-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1321166.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)